molecular formula C20H28F2N2O2 B13457960 tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate

tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate

Cat. No.: B13457960
M. Wt: 366.4 g/mol
InChI Key: HKMNDTMJBZMOFV-UHFFFAOYSA-N
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Description

tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate: is a complex organic compound characterized by its unique bicyclic structure and the presence of both benzyl and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[331]nonan-1-yl}carbamate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of organic solvents such as ethanol and chloroform, and the reactions are typically carried out under controlled temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology and Medicine

Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents .

Industry

Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the benzyl and difluoro groups enhances its binding affinity and specificity, allowing it to exert its effects at lower concentrations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate stands out due to the presence of both benzyl and difluoro groups. These functional groups confer unique chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H28F2N2O2

Molecular Weight

366.4 g/mol

IUPAC Name

tert-butyl N-(3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl)carbamate

InChI

InChI=1S/C20H28F2N2O2/c1-18(2,3)26-17(25)23-19-11-7-10-16(20(19,21)22)13-24(14-19)12-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,23,25)

InChI Key

HKMNDTMJBZMOFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCC(C1(F)F)CN(C2)CC3=CC=CC=C3

Origin of Product

United States

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